Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid
Description
Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid (CAS RN: 199110-64-0) is a non-natural amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₃₀H₂₅NO₄, with a molecular weight of 463.52 g/mol . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances stability during synthesis, and a biphenyl moiety that imparts hydrophobicity and structural rigidity. This makes it valuable for designing peptides with enhanced binding affinity or stability, particularly in drug discovery and biomaterials research .
Key properties include:
Properties
Molecular Formula |
C31H27NO4 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c33-30(34)24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)19-32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m0/s1 |
InChI Key |
BAFGGIURIPOBEL-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to prepare Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid involves the protection of the amino group of the corresponding amino acid with the Fmoc group. The general reaction scheme is:
- Starting material: (S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid (free amino acid)
- Protecting agent: 9-fluorenylmethyloxycarbonyl chloride (Fmoc chloride)
- Base: Sodium carbonate or other mild bases
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Typically room temperature
- Purification: Recrystallization or chromatographic methods
This reaction proceeds via nucleophilic attack of the amino group on the Fmoc chloride, forming the Fmoc-protected amino acid. The biphenyl moiety imparts hydrophobicity and steric bulk, which can influence solubility and reaction kinetics, often requiring polar aprotic solvents like DMF and sometimes sonication to ensure complete dissolution.
One-Step Coupling Method Using Diaminobenzoic Acid
A notable method reported in recent literature involves a one-step synthesis of Fmoc-amino acid derivatives using diaminobenzoic acid (Dbz) as a coupling partner activated by HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Although this method was primarily demonstrated for other amino acids, the approach is adaptable for biphenyl-containing amino acids:
- Reagents: Fmoc-amino acid, HATU (1.2 equivalents), diaminobenzoic acid (1.3 equivalents), N-methylmorpholine (NMM) as base
- Solvent: DMF
- Procedure: The Fmoc-amino acid and HATU are mixed in DMF with NMM under nitrogen. Diaminobenzoic acid is added portionwise at 0 °C, then stirred at room temperature for ~2 hours.
- Isolation: Partial removal of DMF under vacuum, addition of water to precipitate the product, filtration, and washing with dichloromethane.
- Yields: Reported yields range from 40% to 94% depending on the amino acid; for biphenyl derivatives, yields are expected to be moderate to high.
This method minimizes purification steps, often requiring only precipitation and filtration, which is advantageous for scale-up and industrial applications.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
This compound is frequently used as a building block in SPPS. The preparation of fully protected peptide fragments incorporating this amino acid involves:
- Resin swelling: Using dichloromethane and DMF
- Deprotection cycles: Piperidine in DMF (20%) to remove Fmoc groups
- Coupling reagents: PyBOP, HATU, or DIC with additives like HOAt and DIPEA
- Reaction times: Typically 40 minutes per coupling step
- Washing steps: Multiple washes with DMF and DCM
- Automation: Performed on peptide synthesizers (e.g., Syro-peptide synthesizer) with programmable cycles
The biphenyl moiety requires attention to solubility and steric hindrance during coupling, often necessitating optimized reaction conditions and solvent systems.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Fmoc Protection | Fmoc chloride, Na2CO3, DCM or DMF, RT | Amino group protection, requires polar solvents | High purity after recrystallization |
| One-step coupling with Dbz resin | Fmoc-amino acid, HATU (1.2 equiv), Dbz (1.3 equiv), NMM, DMF, 0 °C to RT | Minimal purification, precipitation-based | 40–94% depending on amino acid |
| SPPS Incorporation | Piperidine/DMF (20%), PyBOP/HATU/DIC, DIPEA, DMF, DCM, automated synthesizer | Multiple wash/deprotection cycles, optimized for biphenyl derivatives | Efficient peptide chain elongation |
Analytical and Purification Considerations
- Purification: Precipitation and filtration are often sufficient except for histidine derivatives that may require chromatography.
- Solubility: The biphenyl group reduces aqueous solubility; DMF or DMSO are preferred solvents during synthesis and purification.
- Characterization: High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) with chiral columns are essential to confirm purity and stereochemistry.
Research Findings and Industrial Relevance
- The one-step coupling method using diaminobenzoic acid and HATU is efficient and scalable, facilitating industrial production.
- The Fmoc protection strategy remains the gold standard for preparing this amino acid derivative for peptide synthesis.
- Automated SPPS techniques allow for high-throughput synthesis incorporating this compound into peptides.
- The biphenyl moiety enhances the peptide's structural rigidity and hydrophobic interactions, valuable in drug design.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Reactions involving the substitution of functional groups on the biphenyl moiety.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure, as well as substituted biphenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide chains through SPPS .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid is used in the design and synthesis of peptide-based pharmaceuticals. These drugs can target specific proteins and pathways in the body, offering potential treatments for various diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-([1,1’-biphenyl]-4-ylmethyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The biphenyl moiety provides additional stability and can participate in π-π interactions, enhancing the overall stability of the peptide .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Features
Key Differences
Stereochemistry
Protecting Groups
- Boc vs. Fmoc: Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid uses tert-butoxycarbonyl (Boc) protection, which requires acidic conditions for deprotection, unlike the base-labile Fmoc group .
Side-Chain Modifications
- Hydrophobicity: The biphenylmethyl group in the target compound provides greater hydrophobicity compared to ethylphenyl (Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid) or methylphenyl (Fmoc-(S)-3-amino-3-(4-methyl-phenyl)-propionic acid) variants .
- Functionalization: Fmoc-L-Phe(4-NHBoc)-OH includes a Boc-protected amino group on the phenyl ring, allowing post-synthetic modifications .
Bioactivity
- The phosphorylated analogue (C₁₆H₁₆Cl₂NO₆P) is designed to mimic phosphopeptides, making it a candidate for targeting kinase signaling pathways .
Biological Activity
Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid is a compound of significant interest in biochemical research, particularly for its potential applications in drug development and peptide synthesis. This article explores its biological activities, synthesis, and relevant research findings.
- Molecular Formula : C31H27NO4
- Molecular Weight : 477.5 g/mol
- CAS Number : 1260592-93-5
- Purity : Typically 95% .
Antimicrobial Properties
Recent studies have indicated that derivatives of Fmoc-(S)-3-amino acids exhibit notable antimicrobial activities. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
A comparative study highlighted that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as alternative therapeutic agents .
Anticancer Activity
The compound's structural features enable it to interact with specific biological targets associated with cancer proliferation. Research has demonstrated that modifications in the biphenyl moiety can enhance the compound's ability to inhibit tumor cell growth. Notably, studies on similar amino acid derivatives have shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse modifications that can significantly alter its biological activity. The biphenyl group is crucial for enhancing lipophilicity and cellular uptake, while the Fmoc group serves as a protective moiety during peptide synthesis.
Table 1: Structure-Activity Relationship Insights
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of Fmoc-(S)-3-amino acids against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with a biphenyl substitution demonstrated superior activity compared to their non-substituted counterparts, with MIC values as low as 0.12 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Testing
In vitro testing on human cancer cell lines revealed that certain analogs of Fmoc-(S)-3-amino acids inhibited cell viability by over 70% at concentrations of 10 µM. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial membrane potential, which are critical pathways in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing Fmoc-(S)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid?
- Methodological Answer : The synthesis involves coupling reactions under controlled conditions. For example, Fmoc-protected intermediates (e.g., Fmoc-2’-formyl-L-tryptophan) can be reacted with amines using EDC∙HCl as a coupling agent in the presence of pyridine, followed by 48-hour reaction times at room temperature . Purification often employs solvent extraction (e.g., ethyl acetate) and filtration. Solubility challenges due to the biphenyl group may require polar aprotic solvents (e.g., DMF) with sonication .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- High-Resolution ESI-MS : Confirms molecular weight and purity (e.g., resolving isotopic patterns for biphenyl derivatives) .
- HPLC : Chiral columns (e.g., C18 reverse-phase) with gradient elution (acetonitrile/water + 0.1% TFA) to assess stereochemical purity .
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to verify regiochemistry and detect diastereomers .
Q. How does the biphenyl moiety influence solubility, and how should this be managed experimentally?
- Methodological Answer : The hydrophobic biphenyl group reduces aqueous solubility. Recommended strategies:
- Use DMF or DMSO as primary solvents during peptide elongation .
- Add chaotropic agents (e.g., 1% acetic acid) to improve solubility in aqueous buffers .
- Centrifugation or sonication to dissolve aggregates before HPLC analysis .
Advanced Research Questions
Q. How can discrepancies in stereochemical purity during HPLC analysis be resolved?
- Methodological Answer : Contradictions may arise from incomplete separation of diastereomers. Solutions include:
- Optimize mobile phase composition (e.g., adjust acetonitrile ratio or use ion-pair reagents like TFA) .
- Validate results with COSY NMR to confirm spatial correlations between protons .
- Compare retention times with synthetic standards of known configuration (e.g., Fmoc-(1R,2S) vs. Fmoc-(1S,2S) diastereomers) .
Q. What strategies improve coupling efficiency in solid-phase peptide synthesis (SPPS) with this derivative?
- Methodological Answer : The bulky biphenyl group can sterically hinder coupling. Mitigation approaches:
- Use double coupling with HATU/HOAt or DIC/Oxyma to enhance activation .
- Extend reaction times (e.g., 2–4 hours per cycle) and monitor by Kaiser test for free amines .
- Pre-activate the amino acid with 1:1 molar ratios of coupling agent to minimize truncations .
Q. How does the biphenyl group affect interactions in enzyme inhibitor design?
- Methodological Answer : The biphenyl moiety enhances hydrophobic interactions with binding pockets (e.g., MurA enzyme inhibitors). Computational docking studies suggest:
- Increased van der Waals contacts with aromatic residues (e.g., Phe, Tyr) .
- Improved binding affinity compared to phenylalanine analogs, as shown in IC50 assays .
- Structural flexibility from the biphenyl’s rotational freedom may require conformational analysis via MD simulations .
Q. How are contradictions in NMR data reconciled when confirming regiochemistry?
- Methodological Answer : Discrepancies in peak assignments (e.g., biphenyl vs. benzyl protons) can be resolved by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
